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Compound of Interest

Compound Name: Timolol Maleate
CAS No.: 58731-98-9
Cat. No.: B10754300
Get Quote
. J

Executive Summary & Molecular Identity

Timolol Maleate is a non-selective beta-adrenergic antagonist (beta-blocker) critical in the
treatment of glaucoma and hypertension.[1][2] Unlike many beta-blockers, it lacks significant
intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[1]

From a synthetic perspective, the molecule's efficacy relies entirely on the (S)-(-)-enantiomer.
The (R)-enantiomer is significantly less potent and is considered an isomeric impurity.
Therefore, modern industrial synthesis prioritizes asymmetric induction or chiral pool synthesis
over wasteful racemic resolution.

Chemical Datasheet
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Property Specification
S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-
IUPAC Name (S o Y r3 P Y
1,2,5-thiadiazol-3-yl)oxy]propan-2-ol maleate
CAS Number 26921-17-5

C13H2aNaOsS[1][2][3][4][51[6]1[71[8]1[9][10] -
Molecular Formula

C4H404
Molecular Weight 432.50 g/mol (Salt) / 316.42 g/mol (Base)
Chirality (S)-configuration (Levo-rotatory)
pKa ~9.2 (Secondary amine)
N Soluble in water, methanol, ethanol; Sparingly
Solubility ]
soluble in chloroform.[1][2]
Melting Point 201.5-202.5°C

Synthetic Architecture

The synthesis of Timolol Maleate requires a convergent strategy. The core challenge is
coupling the 1,2,5-thiadiazole heterocycle with a chiral three-carbon linker while preventing
racemization.

The Modern Chiral Route (Convergent)

Historical methods relied on synthesizing racemic timolol followed by resolution with (+)-tartaric
acid. This is atom-inefficient (50% yield loss). The modern standard utilizes (S)-epichlorohydrin
or (S)-1-(tert-butylamino)-2,3-propanediol to install the stereocenter directly.

Key Synthetic Steps:

e Heterocycle Formation: 3,4-dichloro-1,2,5-thiadiazole is the scaffold.[6]

e Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) replaces one chlorine with
morpholine.

o Chiral Coupling: The remaining chlorine is displaced by the chiral linker.
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» Salt Formation: Reaction with maleic acid to form the stable pharmaceutical salt.

Synthesis Flowchart (Graphviz)

3,4-dichloro-1,2,5-thiadiazole Morpholine

Step 1: SNAr Substitution
(100-120°C, Solvent free or Toluene)

(S)-1-(tert-butylamino)-
2,3-propanediol
(Chiral Linker)

3-chloro-4-morpholino-
1,2,5-thiadiazole

Strong Base
(NaH or KOtBu)

Step 2: O-Alkylation
(DMSO/THF, Controlled Temp)

(S)-Timolol Free Base Maleic Acid

Step 3: Salt Formation
(Isopropanol/Acetone)

Timolol Maleate API
(S-Enantiomer)

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway prioritizing the retention of chirality via SNAr
mechanisms.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol focuses on the critical coupling step (Step 2 in the diagram) where the
chiral center is introduced. This is the "make-or-break" step for enantiomeric purity.

Protocol: Coupling of Thiadiazole Core with Chiral Diol
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Objective: Synthesize (S)-Timolol base from 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT)
and (S)-1-(tert-butylamino)-2,3-propanediol.

Reagents:
¢ 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT): 1.0 eq

(S)-1-(tert-butylamino)-2,3-propanediol: 1.2 eq

Potassium tert-butoxide (KOtBu): 2.0 eq

Dimethyl sulfoxide (DMSO): 5 Volumes (relative to CMT mass)

Water/Ethyl Acetate: For workup.

Step-by-Step Methodology:

» Preparation of Alkoxide (Exothermic Control):

o Charge DMSO and (S)-1-(tert-butylamino)-2,3-propanediol into a reactor inerted with
Nitrogen.

o Cool the mixture to 10-15°C.

o Critical Step: Slowly add KOtBu in portions. The reaction is exothermic; maintain internal
temperature < 25°C to prevent side reactions (dimerization).

o Stir for 30 minutes to ensure complete formation of the potassium alkoxide.
e Coupling Reaction (SNAr):

o Add CMT (dissolved in minimal DMSQO) dropwise to the alkoxide solution.

o Heat the reaction mixture to 60°C.

o Validation Checkpoint: Monitor by HPLC after 3 hours. The reaction is complete when
CMT < 0.5%.
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o Mechanistic Insight: The primary alcohol of the diol is more nucleophilic than the
secondary alcohol or the bulky amine, ensuring regioselectivity at the primary position.

e Quench and Extraction:

Cool to 20°C.

[¢]

[e]

Quench slowly with cold water (exothermic).

o

Adjust pH to ~12 using NaOH (to ensure the amine is in the free base form).

[¢]

Extract with Ethyl Acetate (3x).

[¢]

Wash combined organics with brine to remove DMSO carryover.

o Crystallization (Maleate Salt Formation):

o

Dissolve the crude oil (Timolol Base) in Isopropanol.

[¢]

Add a solution of Maleic Acid (1.05 eq) in Isopropanol.

[¢]

Heat to dissolution, then cool slowly to 0°C.

[e]

Filter the white crystalline solid.

Critical Process Parameters (CPPs)

o Water Content: Reagents must be dry. Water competes with the diol for the thiadiazole
chloride, leading to the hydrolysis impurity (Impurity B).

o Temperature: Exceeding 65°C during coupling increases the risk of racemization via
elimination-addition mechanisms.

Molecular Mechanism of Action
Timolol acts as a competitive antagonist at

and

adrenergic receptors.[1] In the context of glaucoma, the blockade of
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receptors on the ciliary epithelium is the primary driver for efficacy.

Mechanism Logic:

o Receptor Binding: Timolol binds to the G-protein coupled receptor (GPCR) without activating
it.

» Signal Blockade: This prevents endogenous catecholamines (epinephrine) from binding.
o Downstream Effect: Prevention of Gs-protein activation

inhibition of Adenylyl Cyclase
reduced cAMP levels.

e Physiological Outcome: In the eye, reduced cCAMP leads to decreased aqueous humor
production, lowering intraocular pressure (IOP).

Signal Transduction Diagram (Graphviz)

Timolol Maleate

I High Affinity Binding
(Antagonist) (Blockade)

Beta-Adrenergic
Receptor (GPCR)

Epinephrine

Click to download full resolution via product page

Figure 2: Competitive antagonism of the Beta-Adrenergic receptor pathway leading to reduced
aqueous humor production.

Impurity Profiling & Quality Control

In a regulated environment (GMP), controlling impurities is as vital as synthesizing the API. The
following impurities are characteristic of the synthetic route described above.
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Impurity Code (USP/EP)

Chemical Name

Origin/Cause

3-hydroxy-4-morpholino-1,2,5-

Hydrolysis: Caused by

Impurity B T moisture in the coupling
thiadiazole _
reaction (Step 2).
Chiral Purity: Use of impure
i i starting material or
Impurity C (R)-Timolol

racemization due to excessive

heat.

Impurity E (Dimer)

1,3-bis[(4-morpholino-1,2,5-
thiadiazol-3-yl)oxy]-2-propanol

Stoichiometry: Excess CMT
reacting with both hydroxyl

groups of the linker.

Impurity F

3-chloro-4-morpholino-1,2,5-

thiadiazole

Unreacted Starting Material:
Incomplete conversion in Step
2.[3]

Analytical Strategy:

e Chiral HPLC: Required to quantify Impurity C (Limit typically < 0.5%).

o RP-HPLC: Used for assay and related substances (Impurities B, E, F).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. globalresearchonline.net [globalresearchonline.net]

2. Timolol | C13H24N403S | CID 33624 - PubChem [pubchem.ncbi.nim.nih.gov]

3. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents
[patents.google.com]

e 4. store.usp.org [store.usp.org]
¢ 5. researchgate.net [researchgate.net]
e 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

¢ 7. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 8. uspnf.com [uspnf.com]

e 9. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents
[patents.google.com]

e 10. TIMOLOL MALEATE OPHTHALMIC SOLUTION, USP [dailymed.nim.nih.gov]

¢ To cite this document: BenchChem. [Timolol Maleate: Synthetic Architecture and
Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10754300/docs#timolol-maleate-synthetic-
architecture-and-physicochemical-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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